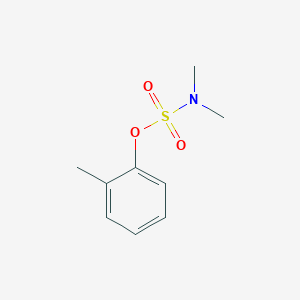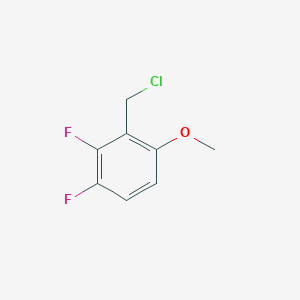
2,3-Difluoro-6-methoxybenzyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Difluoro-6-methoxybenzyl Chloride is an organic compound with the molecular formula C8H7ClF2O It is a derivative of benzyl chloride, where the benzene ring is substituted with two fluorine atoms at the 2 and 3 positions and a methoxy group at the 6 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-6-methoxybenzyl Chloride typically involves the chloromethylation of 2,3-difluoro-6-methoxybenzene. This can be achieved through the reaction of 2,3-difluoro-6-methoxybenzene with formaldehyde and hydrochloric acid under acidic conditions. The reaction is usually carried out at a temperature range of 0-5°C to control the formation of by-products .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization to achieve the desired purity .
化学反応の分析
Types of Reactions
2,3-Difluoro-6-methoxybenzyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 2,3-difluoro-6-methoxybenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of 2,3-difluoro-6-methoxybenzyl derivatives.
Oxidation: Formation of 2,3-difluoro-6-methoxybenzaldehyde or 2,3-difluoro-6-methoxybenzoic acid.
Reduction: Formation of 2,3-difluoro-6-methoxybenzyl alcohol.
科学的研究の応用
2,3-Difluoro-6-methoxybenzyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3-Difluoro-6-methoxybenzyl Chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing fluorine atoms and the electron-donating methoxy group. This combination makes the benzyl chloride moiety more susceptible to nucleophilic attack, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
類似化合物との比較
Similar Compounds
2,3-Difluorobenzyl Chloride: Lacks the methoxy group, making it less reactive towards nucleophiles.
2,3-Difluoro-6-methylbenzyl Chloride: Contains a methyl group instead of a methoxy group, affecting its reactivity and applications.
2,3-Difluoro-6-methoxybenzaldehyde: An oxidation product of 2,3-Difluoro-6-methoxybenzyl Chloride.
Uniqueness
This compound is unique due to the presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and potential pharmaceuticals .
特性
CAS番号 |
1073435-67-2 |
|---|---|
分子式 |
C8H7ClF2O |
分子量 |
192.59 g/mol |
IUPAC名 |
3-(chloromethyl)-1,2-difluoro-4-methoxybenzene |
InChI |
InChI=1S/C8H7ClF2O/c1-12-7-3-2-6(10)8(11)5(7)4-9/h2-3H,4H2,1H3 |
InChIキー |
BVPIEXVRGAEGBO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14122577.png)
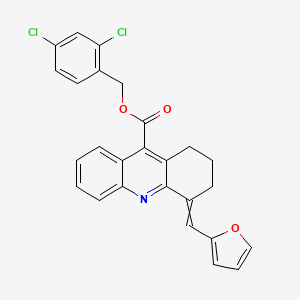
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1-(phenylsulfonyl)piperidine-3-carboxamide](/img/structure/B14122600.png)
![2-[6-(4-Methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B14122608.png)

![3-[(fluorosulfonyl)oxy]-4-methoxy-Benzaldehyde](/img/structure/B14122610.png)
![1-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3,4-dichlorophenyl)urea](/img/structure/B14122617.png)
![N-(3-cyanophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14122622.png)
![1-Propanaminium,N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctyl)amino]-, inner salt](/img/structure/B14122623.png)
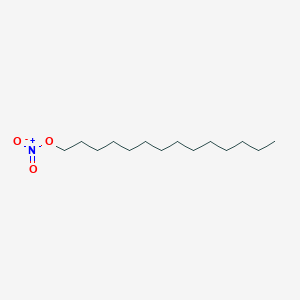
![benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14122630.png)
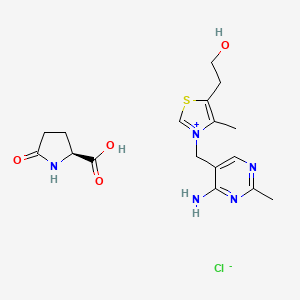
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14122639.png)
